2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
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Overview
Description
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog
Preparation Methods
The synthesis of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps. The starting materials are often commercially available purine derivatives, which undergo a series of chemical reactions to introduce the amino, chloro, and fluoro groups, as well as the ribofuranosyl moiety. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes and pathways involved in nucleoside metabolism, leading to the inhibition of DNA and RNA synthesis. This can result in the suppression of viral replication or the induction of cell death in cancer cells.
Comparison with Similar Compounds
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine can be compared with other nucleoside analogs, such as:
- 2-Amino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine
- 6-Chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)purine
- 2-Amino-6-chloro-9-(beta-D-ribofuranosyl)purine These compounds share structural similarities but differ in the specific substituents and their positions on the purine ring. The unique combination of amino, chloro, and fluoro groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1612192-05-8 |
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Molecular Formula |
C10H11ClFN5O3 |
Molecular Weight |
303.68 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
QDMZZCZDGYVCCS-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(N=C2Cl)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(N=C2Cl)N |
Origin of Product |
United States |
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